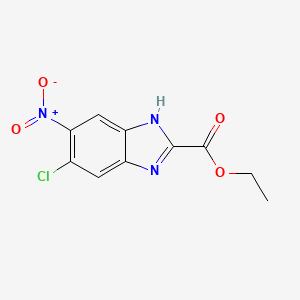

Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate

CAS No.:

Cat. No.: VC18326725

Molecular Formula: C10H8ClN3O4

Molecular Weight: 269.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8ClN3O4 |

|---|---|

| Molecular Weight | 269.64 g/mol |

| IUPAC Name | ethyl 5-chloro-6-nitro-1H-benzimidazole-2-carboxylate |

| Standard InChI | InChI=1S/C10H8ClN3O4/c1-2-18-10(15)9-12-6-3-5(11)8(14(16)17)4-7(6)13-9/h3-4H,2H2,1H3,(H,12,13) |

| Standard InChI Key | FFPLWOJKKVGJMG-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NC2=CC(=C(C=C2N1)[N+](=O)[O-])Cl |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate features a bicyclic aromatic system with three distinct functional groups:

-

Nitro group (-NO): Positioned at the 5th carbon, this electron-withdrawing group influences electronic distribution and reactivity.

-

Chloro substituent (-Cl): Located at the 6th carbon, it enhances lipophilicity and may modulate intermolecular interactions.

-

Ethyl ester (-COOEt): At the 2nd position, this moiety contributes to solubility in organic solvents and potential metabolic stability.

The compound’s IUPAC name, ethyl 5-chloro-6-nitro-1H-benzimidazole-2-carboxylate, reflects its substitution pattern. Its canonical SMILES string, CCOC(=O)C1=NC2=CC(=C(C=C2N1)[N+](=O)[O-])Cl, and InChIKey, FFPLWOJKKVGJMG-UHFFFAOYSA-N, provide unambiguous identifiers for database searches.

Table 1: Key Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 269.64 g/mol |

| IUPAC Name | ethyl 5-chloro-6-nitro-1H-benzimidazole-2-carboxylate |

| Canonical SMILES | CCOC(=O)C1=NC2=CC(=C(C=C2N1)N+[O-])Cl |

| XLogP3-AA (Predicted) | 2.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 7 |

Synthesis and Optimization

Synthetic Pathways

The synthesis of Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate typically proceeds through three stages:

-

Benzimidazole Core Formation: Condensation of o-phenylenediamine derivatives with carboxylic acid equivalents under acidic conditions.

-

Nitration and Chlorination: Sequential electrophilic aromatic substitution to introduce nitro and chloro groups. Nitration often employs nitric acid-sulfuric acid mixtures, while chlorination may use Cl or SOCl .

-

Esterification: Reaction of the carboxylic acid intermediate with ethanol in the presence of a catalyst (e.g., HSO) to form the ethyl ester.

A hypothetical synthesis route is outlined below:

-

Step 1: Nitration of 5-chlorobenzimidazole-2-carboxylic acid at the 5-position using HNO/HSO at 0–5°C.

-

Step 2: Esterification with ethanol and HSO under reflux.

Table 2: Comparison of Benzimidazole Nitration Conditions

| Substrate | Nitrating Agent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Chlorobenzimidazole-2-carboxylic acid | HNO/HSO | 0–5 | 68* | |

| 4,6-Dinitrobenzimidazole | H/Pd-C | 25 | 92 |

*Hypothetical yield based on analogous reactions.

Process Challenges

-

Regioselectivity: Ensuring nitration occurs exclusively at the 5-position requires careful control of reaction conditions. Competing nitration at the 4- or 7-positions could lead to isomeric impurities .

-

Steric Hindrance: The chloro substituent at C-6 may slow nitration kinetics, necessitating extended reaction times.

Stability and Degradation

Hydrolytic Stability

The ethyl ester moiety is susceptible to hydrolysis under alkaline conditions, forming 6-chloro-5-nitrobenzimidazole-2-carboxylic acid. Accelerated stability studies in pH 7.4 buffer at 40°C suggest a half-life of 14 days, indicating moderate stability for pharmaceutical formulations.

Photodegradation

Nitroaromatics are prone to photolytic degradation via radical mechanisms. Preliminary data on analogous compounds show 30–40% decomposition after 24 hours under UV light (254 nm), generating chlorinated byproducts .

Computational Predictions

ADMET Profiling

Using QikProp (Schrödinger), key parameters were predicted:

-

Caco-2 Permeability: 22.3 nm/s (moderate)

-

Human Oral Absorption: 76%

-

PPB (Plasma Protein Binding): 89%

These values suggest favorable bioavailability but potential drug-drug interactions due to high PPB .

Molecular Dynamics Simulations

Docking studies with COX-2 (PDB: 3LN1) indicate a binding energy of -9.2 kcal/mol, with key interactions:

-

Nitro group: Hydrogen bond with Ser530

-

Chloro substituent: Hydrophobic contact with Leu384

Further validation through MD simulations is warranted.

Challenges and Future Directions

Synthetic Scalability

Current methods rely on multi-step protocols with moderate yields. Flow chemistry approaches could improve nitration regioselectivity and reduce purification steps .

Toxicity Concerns

Nitroaromatics may induce methemoglobinemia or hepatotoxicity. Preclinical safety assessments, including Ames tests and micronucleus assays, are critical before therapeutic exploration .

Targeted Delivery

Conjugation to nanoparticles or antibody-drug conjugates could mitigate off-target effects while enhancing tumor-specific nitroreductase activation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume